
N-((5-Chlorothiophen-2-yl)methyl)-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a methylamino group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-carboxaldehyde and methylamine.
Formation of Intermediate: The 5-chlorothiophene-2-carboxaldehyde reacts with methylamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is subsequently acylated with chloroacetic acid to form the final product, 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiols or thioethers.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(5-chlorothiophen-2-yl)methylcarbamoyl}acetic acid
- 2-{(5-chlorothiophen-2-yl)methylamino}acetic acid
Uniqueness
2-{(5-chlorothiophen-2-yl)methylamino}acetic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both a methylamino group and an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H10ClNO2S |
|---|---|
Poids moléculaire |
219.69 g/mol |
Nom IUPAC |
2-[(5-chlorothiophen-2-yl)methyl-methylamino]acetic acid |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(5-8(11)12)4-6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,11,12) |
Clé InChI |
YJQGSMWGTVHECH-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(S1)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


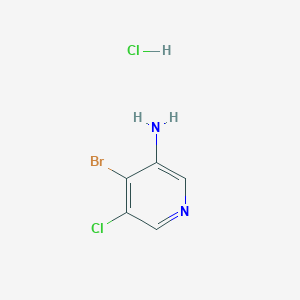
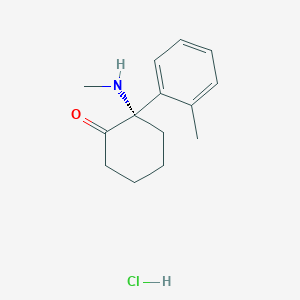
![(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
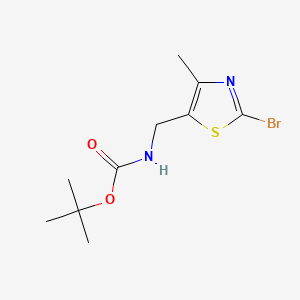
![tert-butyl N-({5-bromofuro[2,3-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13502895.png)

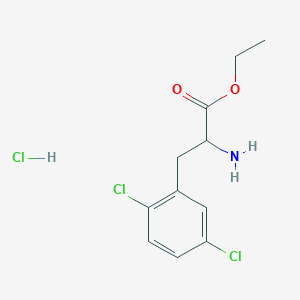
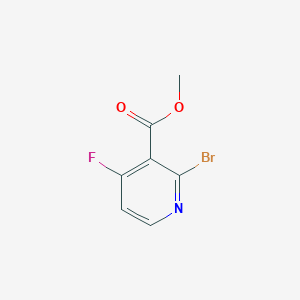
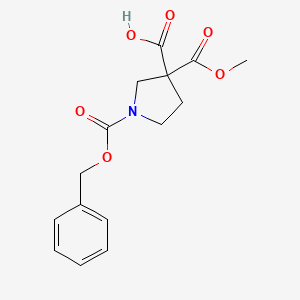
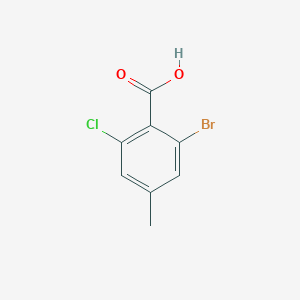

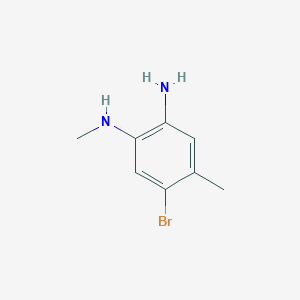
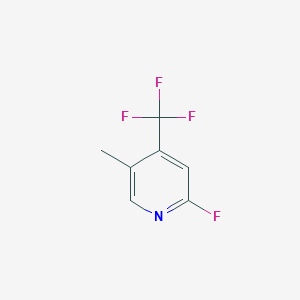
![5-{[(2-Furylmethyl)amino]methyl}-2-furoic acid](/img/structure/B13502957.png)
